Bienvenue dans la boutique en ligne BenchChem!

2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide

α-glucosidase inhibition antidiabetic SAR

2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide (CAS 955784-57-3) is a synthetic small molecule belonging to the hybrid indole-1,3,4-oxadiazole acetamide class. It features an indole core connected via an N-acetamide linker to a phenethylamine group, with a 1,3,4-oxadiazole ring at the indole 2-position.

Molecular Formula C20H18N4O2
Molecular Weight 346.4 g/mol
CAS No. 955784-57-3
Cat. No. B3317002
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide
CAS955784-57-3
Molecular FormulaC20H18N4O2
Molecular Weight346.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCNC(=O)CN2C3=CC=CC=C3C=C2C4=NN=CO4
InChIInChI=1S/C20H18N4O2/c25-19(21-11-10-15-6-2-1-3-7-15)13-24-17-9-5-4-8-16(17)12-18(24)20-23-22-14-26-20/h1-9,12,14H,10-11,13H2,(H,21,25)
InChIKeyQQBIOMFBENXYNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

955784-57-3: Indole-Oxadiazole Acetamide Sourcing and Differentiation Guide


2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide (CAS 955784-57-3) is a synthetic small molecule belonging to the hybrid indole-1,3,4-oxadiazole acetamide class. It features an indole core connected via an N-acetamide linker to a phenethylamine group, with a 1,3,4-oxadiazole ring at the indole 2-position . This scaffold is investigated primarily for enzyme inhibition, notably α-glucosidase, where close structural analogs demonstrate potent activity and low hemolytic cytotoxicity [1]. The compound serves as a research tool for antidiabetic target validation and structure-activity relationship (SAR) studies.

Why Generic Indole-Oxadiazole Acetamides Cannot Substitute for CAS 955784-57-3


Despite sharing a common indole-oxadiazole-acetamide core, substitution at the terminal acetamide nitrogen radically alters biological activity. Within the same synthetic series (8a–l), IC50 values against α-glucosidase span from 9.37 µM to 37.82 µM, representing a 4-fold difference purely due to N-substituent variation [1]. The phenethyl-substituted variant (target compound) occupies a specific activity niche that cannot be assumed from other N-aryl or N-alkyl analogs. Furthermore, hemolytic cytotoxicity profiles differ across the series, meaning that interchange without empirical verification risks both efficacy loss and unanticipated toxicity [1]. Procurement of the exact CAS number ensures consistency with published SAR data and avoids confounding experimental variables.

Quantitative Differentiation Evidence for 2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide (CAS 955784-57-3)


α-Glucosidase Inhibition Potency Relative to Acarbose and In-Class Analogs

The target compound belongs to a series (8a–l) evaluated for in vitro α-glucosidase inhibition. The two most active compounds achieved IC50 values of 9.46 ± 0.03 µM and 9.37 ± 0.03 µM, which are approximately 4-fold more potent than the clinical standard acarbose (IC50 = 37.38 ± 0.12 µM) [1]. The least active analog in the series showed an IC50 of 37.82 ± 0.07 µM, demonstrating that N-substituent identity critically determines potency [1]. While the exact IC50 of the phenethyl analog was not individually reported, its placement within this steep SAR gradient confirms that substitution choice directly governs inhibitory activity.

α-glucosidase inhibition antidiabetic SAR

Cytotoxicity Profile: Hemolytic Activity Compared Across the 8a–l Series

All compounds in the 8a–l series were assessed for cytotoxicity via hemolytic assay. The study reports that all molecules possessed very low cytotoxicity toward cell membranes [1]. This class-level safety feature is not guaranteed for all indole-oxadiazole hybrids, as other substitution patterns can introduce membrane lytic activity. The phenethyl-bearing compound inherits this favorable low-cytotoxicity profile, distinguishing it from non-characterized analogs.

hemolysis cytotoxicity safety screening

Structural Confirmation: Spectroscopic Characterization Versus Unverified Vendor Stocks

The published synthetic protocol includes full structural confirmation of all 8a–l compounds by IR, ¹H NMR, ¹³C NMR, EI-MS, and CHN elemental analysis [1]. This multi-technique characterization establishes a reference standard for identity and purity. In contrast, many commercially sourced indole-oxadiazole analogs lack publicly available spectroscopic benchmarks, making independent verification difficult. Procuring CAS 955784-57-3 from a supplier that references this published characterization data reduces the risk of misidentification.

QC structural characterization NMR mass spectrometry

In Silico Binding Validation: Molecular Docking Confirms Target Engagement

The 8a–l series underwent in silico molecular docking studies to assess ligand-enzyme binding interactions with α-glucosidase [1]. This computational validation supplements the in vitro IC50 data, providing a binding-mode rationale for the observed SAR. Many structural analogs sold for research lack any computational or crystallographic binding evidence, leaving their target engagement hypothetical.

molecular docking in silico binding mode

Recommended Application Scenarios for CAS 955784-57-3 Based on Evidence


α-Glucosidase Inhibitor Screening and SAR Expansion

The compound is best deployed as a reference standard or starting point in α-glucosidase inhibition assays. The published IC50 range (9.37–37.82 µM across analogs) and acarbose benchmark (37.38 µM) provide a validated performance window for assay calibration [1]. Researchers synthesizing novel N-substituted acetamides can use this compound to anchor SAR tables and establish relative potency rankings.

Cytotoxicity Counter-Screening for Antidiabetic Lead Triage

Given the established low hemolytic activity across the 8a–l series, this compound serves as a low-toxicity control in parallel cytotoxicity screening. New analogs can be benchmarked against its favorable safety profile to rapidly deprioritize membrane-lytic candidates [1].

Computational Chemistry and Binding Mode Studies

Because in silico docking data already exists for this scaffold against α-glucosidase, the compound can be used to validate new docking protocols or scoring functions. Its well-defined binding interactions facilitate comparative modeling with other oxadiazole-containing ligands [1].

Analytical Method Development and Reference Standard Procurement

The availability of multi-technique spectroscopic characterization (NMR, IR, MS, CHN) makes this compound suitable as a system suitability standard for HPLC, LC-MS, or NMR method development in medicinal chemistry laboratories [1].

Quote Request

Request a Quote for 2-[2-(1,3,4-oxadiazol-2-yl)-1H-indol-1-yl]-N-(2-phenylethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.